molecular formula C35H41N5O12 B1516950 Suc-Tyr-Val-Ala-Asp-AMC CAS No. 201860-29-9

Suc-Tyr-Val-Ala-Asp-AMC

Cat. No.: B1516950
CAS No.: 201860-29-9
M. Wt: 723.7 g/mol
InChI Key: JNAJTBFRWQDBOB-NOOYZMCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Tyr-Val-Ala-Asp-AMC: is a synthetic peptide compound composed of five amino acids: sucrose (Suc), tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp), with AMC (aminomethylcoumarin) as a fluorogenic label. This compound is often used in biochemical and pharmaceutical research due to its specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Tyr-Val-Ala-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (sucrose) to a solid resin, followed by sequential addition of the remaining amino acids (tyrosine, valine, alanine, and aspartic acid) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The final step involves the attachment of AMC to the N-terminus of the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Suc-Tyr-Val-Ala-Asp-AMC can undergo various chemical reactions, including:

  • Oxidation: : The tyrosine residue can be oxidized to form dityrosine.

  • Reduction: : The disulfide bonds in the peptide can be reduced to free thiols.

  • Substitution: : The amino groups in the peptide can undergo acylation or alkylation reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

  • Reduction: : Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

  • Substitution: : Acylating agents such as acetic anhydride or alkylating agents like methyl iodide are used.

Major Products Formed

  • Oxidation: : Dityrosine

  • Reduction: : Reduced disulfide bonds

  • Substitution: : Acetylated or alkylated amino groups

Scientific Research Applications

Suc-Tyr-Val-Ala-Asp-AMC is widely used in scientific research due to its unique properties. It serves as a substrate for various proteases, making it valuable in enzyme assays and studies of proteolytic activity. Additionally, it is used in drug discovery and development, particularly in the screening of protease inhibitors. Its fluorogenic label (AMC) allows for easy detection and quantification in biochemical assays.

Mechanism of Action

The mechanism of action of Suc-Tyr-Val-Ala-Asp-AMC involves its interaction with proteases. The peptide sequence is specifically designed to be cleaved by certain proteases, releasing the AMC fluorophore. This fluorescence can be measured, providing a quantitative assessment of protease activity. The molecular targets and pathways involved depend on the specific protease being studied.

Comparison with Similar Compounds

Suc-Tyr-Val-Ala-Asp-AMC is similar to other fluorogenic peptide substrates used in protease research, such as Z-Arg-Arg-AMC and Boc-Val-Leu-Arg-AMC. its unique sequence and the presence of sucrose make it distinct in terms of specificity and sensitivity. The sucrose residue enhances solubility and stability, while the AMC label provides a high signal-to-noise ratio in fluorescence assays.

Conclusion

This compound is a versatile and valuable compound in scientific research, particularly in the study of proteases. Its unique structure and properties make it an essential tool in biochemical assays and drug discovery. Understanding its preparation, reactions, and applications can help researchers harness its full potential in various fields of science.

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Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAJTBFRWQDBOB-NOOYZMCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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